- Thieme chemistry journal awardees - where are they now? A general one-step synthesis of alkynes from enolisable carbonyl compounds, Synlett, 2009, (4), 558-561

Cas no 931-48-6 (Ethynylcyclohexane)

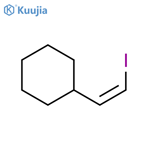

Ethynylcyclohexane structure

اسم المنتج:Ethynylcyclohexane

Ethynylcyclohexane الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- Ethynylcyclohexane

- Cyclohexane, ethynyl-

- Cyclohexylacetylene

- Ethynylcyclohexane (ACI)

- 1-Cyclohexylethyne

- Cyclohexylethyne

- Ethyne, cyclohexyl-

- NS00039526

- CYCLOHEXYL ACETYLENE

- Cyclohexylacetylene, 98%

- C8H12

- F16297

- EINECS 213-236-6

- 931-48-6

- DTXSID30239265

- EN300-192818

- MFCD00001513

- AKOS015888167

- ethynyl-cyclohexane

- AS-47825

- DB-004024

- Z1255457380

- CS-W022720

- Prothizinic acid; Protizinic acid

-

- MDL: MFCD00001513

- نواة داخلي: 1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,8H,3-7H2

- مفتاح Inchi: SSDZYLQUYMOSAK-UHFFFAOYSA-N

- ابتسامات: C#CC1CCCCC1

حساب السمة

- نوعية دقيقة: 108.09400

- النظائر كتلة واحدة: 108.094

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 0

- عدد مستقبلات الهيدروجين بوند: 0

- عدد الذرات الثقيلة: 8

- تدوير ملزمة العد: 0

- تعقيدات: 98.5

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 0

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- طوبولوجي سطح القطب: 0A^2

- تهمة السطحية: 0

- tautomeric العد: nothing

- إكسلوغ 3: 3.1

الخصائص التجريبية

- اللون / الشكل: Colorless Transparent Liquid

- كثيف: 0.828 g/mL at 25 °C(lit.)

- نقطة الغليان: 130-132 °C(lit.)

- نقطة الوميض: Fahrenheit: 64.4 ° f < br / > Celsius: 18 ° C < br / >

- انكسار: n20/D 1.4540(lit.)

- معامل توزيع المياه: Immiscible with water.

- بسا: 0.00000

- لوغب: 2.19990

- الذوبان: Not determined

Ethynylcyclohexane أمن المعلومات

Ethynylcyclohexane بيانات الجمارك

- رمز النظام المنسق:2902199090

- بيانات الجمارك:

China Customs Code:

2902199090Overview:

2902199090 Other naphthenic hydrocarbons\Cyclic olefins and cyclic terpenes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%

Declaration elements:

Product Name, component content

Summary:

2902199090 other cyclanes, cyclenes and cyclotherpenes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

Ethynylcyclohexane الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069507-10g |

Ethynylcyclohexane |

931-48-6 | 98% | 10g |

¥2040.00 | 2024-04-25 | |

| TRC | E939213-500mg |

Ethynylcyclohexane |

931-48-6 | 500mg |

$ 95.00 | 2022-06-05 | ||

| Enamine | EN300-192818-0.1g |

ethynylcyclohexane |

931-48-6 | 95% | 0.1g |

$30.0 | 2023-09-17 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227495-5g |

Ethynylcyclohexane |

931-48-6 | 98% | 5g |

¥900.0 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069507-100mg |

Ethynylcyclohexane |

931-48-6 | 98% | 100mg |

¥67.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069507-5g |

Ethynylcyclohexane |

931-48-6 | 98% | 5g |

¥1080.00 | 2024-04-25 | |

| Oakwood | 237953-25g |

Ethynylcyclohexane |

931-48-6 | 97% | 25g |

$480.00 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E42270-250mg |

Ethynylcyclohexane |

931-48-6 | 95% | 250mg |

¥378.0 | 2024-07-18 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-234455-1 g |

Cyclohexylacetylene, |

931-48-6 | 1g |

¥346.00 | 2023-07-10 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E42270-1g |

Ethynylcyclohexane |

931-48-6 | 95% | 1g |

¥748.0 | 2023-01-18 |

Ethynylcyclohexane طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride , N′′′-[P,P-Bis(dimethylamino)-N-(1,1-dimethylethyl)phosphinimyl]-N,N,N′,N′,N′′,N′… Solvents: Dimethylformamide ; 18 h, -10 °C; 1 - 2 h, rt

المراجع

طريقة الإنتاج 2

رد فعل الشرط

المراجع

- Convenient two-step conversion of acid chlorides to terminal alkynes, Synlett, 1990, (4),

طريقة الإنتاج 3

رد فعل الشرط

المراجع

- Product class 8: linear alkynes: synthesis by elimination, Science of Synthesis, 2008, 43, 435-467

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

المراجع

- A new and practical synthesis of vinyl dichlorides via a non-Wittig-type approach, Tetrahedron Letters, 2000, 41(21), 4007-4009

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Samarium iodide (SmI2) Solvents: Benzene , Hexamethylphosphoramide

المراجع

- Generation of alkylidenecarbenes from 1,1-dibromoalk-1-enes by the reaction with samarium diiodide in hexamethylphosphoric triamide-benzene, Journal of the Chemical Society, 1992, (3), 219-20

طريقة الإنتاج 6

رد فعل الشرط

1.1 -

1.2 Catalysts: Iodine

1.2 Catalysts: Iodine

المراجع

- Acetylene, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 80 °C

المراجع

- Terminal alkynes from aldehydes via dehydrohalogenation of (Z)-1-iodo-1-alkenes with TBAF, Tetrahedron Letters, 2008, 49(48), 6794-6796

طريقة الإنتاج 8

رد فعل الشرط

1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran

1.2 Reagents: Ammonium chloride

1.3 Solvents: Hexane

1.4 Solvents: Hexane

1.2 Reagents: Ammonium chloride

1.3 Solvents: Hexane

1.4 Solvents: Hexane

المراجع

- A Practical Preparation of Terminal Alkynes from Aldehydes, Journal of Organic Chemistry, 2000, 65(6), 1889-1891

طريقة الإنتاج 9

رد فعل الشرط

1.1 Reagents: Potassium tert-butoxide , Water , Cuprous chloride Solvents: Dimethylformamide ; 12 h, 120 °C

المراجع

- Synthesis of aromatic terminal allenes and aliphatic terminal alkynes from hydrazones using calcium carbide as an acetylene source, Organic Chemistry Frontiers, 2020, 7(4), 702-708

طريقة الإنتاج 10

رد فعل الشرط

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Nitrogen

1.2 Reagents: Diethyl chlorophosphate

1.3 Reagents: Lithium diisopropylamide

1.2 Reagents: Diethyl chlorophosphate

1.3 Reagents: Lithium diisopropylamide

المراجع

- Conversion of methyl ketones into terminal alkynes: (E)-buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene, Organic Syntheses, 1986, 64, 44-9

طريقة الإنتاج 11

رد فعل الشرط

1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

المراجع

- An Alternative Approach for the Conversion of Aldehydes to Terminal Alkynes, Journal of Organic Chemistry, 1999, 64(18), 6918-6920

طريقة الإنتاج 12

رد فعل الشرط

1.1 -

1.2 Reagents: Iodine

1.2 Reagents: Iodine

المراجع

- Acetylene, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-6

طريقة الإنتاج 13

طريقة الإنتاج 14

رد فعل الشرط

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, rt

المراجع

- Direct acylation and alkynylation of hydrocarbons via synergistic decatungstate photo-HAT/nickel catalysis, Chemical Communications (Cambridge, 2022, 58(85), 11937-11940

طريقة الإنتاج 15

رد فعل الشرط

المراجع

- Flash vacuum pyrolysis of stabilized phosphorus ylides. Part 1. Preparation of aliphatic and terminal alkynes, Journal of the Chemical Society, 1994, (10), 1281-4

طريقة الإنتاج 16

رد فعل الشرط

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; overnight, 25 °C

1.2 2 h

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 1.5 h, -78 °C; rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min

1.2 2 h

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 1.5 h, -78 °C; rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min

المراجع

- The synthesis and reactions of alkynylboranes and "ate" complexes, 1976, , ,

طريقة الإنتاج 17

رد فعل الشرط

1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

المراجع

- Novel method for the preparation of monosubstituted acetylenes, especially cyclopropylacetylene, World Intellectual Property Organization, , ,

طريقة الإنتاج 18

رد فعل الشرط

1.1 Reagents: Samarium iodide (SmI2) Solvents: Benzene , Hexamethylphosphoramide

المراجع

- Reductions with samarium(II) iodide, Organic Reactions (Hoboken, 1994, 46,

طريقة الإنتاج 19

رد فعل الشرط

المراجع

- Reaction of cyclohexylacetylene with lower saturated monobasic acids, Zhurnal Obshchei Khimii, 1957, 27, 1185-7

طريقة الإنتاج 20

رد فعل الشرط

المراجع

- Synthesis of linear alkynes by rearrangement, Science of Synthesis, 2008, 43, 469-554

Ethynylcyclohexane Raw materials

- Cyclohexanone p-Toluenesulfonylhydrazone

- Borinic acid, B-cyclohexyl-B-(1,1,2-trimethylpropyl)-, methyl ester

- 1-cyclohexylethan-1-one

- Lithium Acetylide-ethylenediamine (1:1)

- Cyclohexanemethanol, α-(dichloromethyl)-, 1-(4-methylbenzenesulfonate)

- Cyclohexane, (2,2-dibromoethenyl)-

- Cyclohexane, [(1Z)-2-iodoethenyl]-

- Ethyl 3-cyclohexyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate

- Lithium acetylide(Li(C2H)) (9CI)

- Ethanone, 1-cyclohexyl-2-(triphenylphosphoranylidene)-

- Cyclohexane, (2,2-dichloroethenyl)-

- Cyclohexane, [2-[tris(1-methylethyl)silyl]ethynyl]-

Ethynylcyclohexane Preparation Products

Ethynylcyclohexane الوثائق ذات الصلة

-

1. Azine-N-oxides as effective controlling groups for Rh-catalysed intermolecular alkyne hydroacylationDaniel F. Moseley,Jagadeesh Kalepu,Michael C. Willis Chem. Sci. 2021 12 13068

-

Maciej Skrodzki,Samanta Witomska,Piotr Pawlu? Dalton Trans. 2018 47 5948

-

Alexei V. Marchenko,Hélène Gérard,Odile Eisenstein,Kenneth G. Caulton New J. Chem. 2001 25 1244

-

Alessandra Cavarzan,Joost N. H. Reek,Francesco Trentin,Alessandro Scarso,Giorgio Strukul Catal. Sci. Technol. 2013 3 2898

-

Jean Demaison,Natalja Vogt,Rizalina Tama Saragi,Marcos Juanes,Heinz Dieter Rudolph,Alberto Lesarri Phys. Chem. Chem. Phys. 2019 21 19732

931-48-6 (Ethynylcyclohexane) منتجات ذات صلة

- 17715-00-3(Prop-2-yn-1-ylcyclohexane)

- 40430-66-8(1-Ethynyladamantane)

- 141345-08-6(4-Cyclohexyl-Butyne)

- 40276-93-5(3-Methyl-1-hexyne)

- 28509-10-6(1-Ethynyl-1-methylcyclohexane)

- 1329054-41-2(12,12-dimethyl-11,12-dihydroindeno[2,1-a]carbazole)

- 782464-89-5(4-(2-Cyano-2-{[(oxolan-2-yl)methyl]carbamoyl}eth-1-en-1-yl)-2-methoxyphenyl thiophene-2-carboxylate)

- 1017396-25-6(2-(3-chlorophenyl)-5,5-dimethylmorpholine)

- 1060806-99-6(1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine)

- 2138253-78-6(1-(4-Bromo-1-benzofuran-2-yl)-2-cyclopropylethan-1-one)

الموردين الموصى بهم

Amadis Chemical Company Limited

(CAS:931-48-6)Ethynylcyclohexane

نقاء:99%

كمية:25g

الأسعار ($):441.0